molecular formula C20H13N5O5 B2771147 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide CAS No. 68501-71-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide

Cat. No.: B2771147
CAS No.: 68501-71-3
M. Wt: 403.354
InChI Key: GOFNXWFPJIUZJG-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with 3,5-dinitrobenzoyl chloride in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide is unique due to its specific structural features, such as the presence of both benzimidazole and dinitrobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O5/c26-20(12-9-13(24(27)28)11-14(10-12)25(29)30)23-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)22-19/h1-11H,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFNXWFPJIUZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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